molecular formula C15H18N4O2S B2928611 (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1799252-33-7

(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2928611
CAS No.: 1799252-33-7
M. Wt: 318.4
InChI Key: HMIDSOMGHFVCHN-YRNVUSSQSA-N
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Description

(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic chemical scaffold designed for advanced research in chemical biology and medicinal chemistry. It integrates two pharmacologically significant motifs: a 1,2,3-triazole ring and a sulfonamide group. The 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which facilitates target binding . Molecules featuring the 1,2,3-triazole and sulfonyl groups have demonstrated a broad spectrum of promising bioactivities in scientific literature, including antibacterial and antifungal properties . Furthermore, such sulfonamide-based compounds are investigated as potent inhibitors of various enzymes, such as human carbonic anhydrase isoforms (hCA), which are targets in conditions like glaucoma and cancer . The unique molecular architecture of this compound, particularly the conjugated (E)-4-methylstyryl sulfone system, makes it a valuable intermediate or tool compound for probing biological systems, developing new enzyme inhibitors, and studying structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-9-6-15(12-18)19-10-8-16-17-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIDSOMGHFVCHN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications and mechanisms of action based on current research findings.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Show potential in inhibiting tumor growth.
  • Antiviral : Capable of combating viral infections.
  • Neuroprotective : May protect against neurodegenerative diseases.

The incorporation of the triazole ring into drug design has led to improved bioavailability and lower toxicity compared to other scaffolds .

Synthesis of this compound

The synthesis typically involves the coupling of a pyrrolidine derivative with a sulfonyl group and a triazole moiety. The specific synthetic route may vary but often includes:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Subsequent functionalization to introduce the pyrrolidine and sulfonyl groups.

This synthetic versatility allows for modifications that can enhance biological activity or selectivity against specific targets .

Anticancer Activity

Recent studies have shown that 1,2,3-triazole derivatives possess significant anticancer properties. For instance:

  • Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation. The presence of the triazole ring facilitates interactions with target proteins due to its planar structure and ability to form hydrogen bonds.
  • Case Study : A related compound demonstrated an IC50 value of 1.1 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Effects

The antimicrobial activity of triazole derivatives is well-documented:

  • Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : Compounds similar to this compound have shown effective inhibition against Escherichia coli and Staphylococcus aureus, making them viable candidates for further development in treating infections .

Neuroprotective Properties

The neuroprotective potential of triazoles is particularly relevant in the context of neurodegenerative diseases:

  • Cholinesterase Inhibition : The triazole ring has been linked to inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. This activity may stem from the nitrogen atoms in the triazole facilitating enzyme-inhibitor interactions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
NeuroprotectiveAChE inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonylpyrrolidine-Triazole Motifs

(E)-4-Phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • Molecular Formula : C20H20N4O2S
  • Molecular Weight : 380.5 g/mol
  • Key Differences : Lacks the 4-methyl group on the styryl moiety, reducing steric bulk and slightly decreasing hydrophobicity. This compound shares the sulfonylated pyrrolidine-triazole scaffold but may exhibit reduced metabolic stability compared to the 4-methyl derivative due to the absence of the methyl group .
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate
  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 294.3 g/mol
  • Key Differences: Replaces the sulfonylated pyrrolidine with a pyridine-ester group.

Styryl-Containing Heterocycles

(E)-4-(4-Chlorostyryl)-3(5)-(2-dodecyloxyphenyl)-1H-pyrazole (6d)
  • Molecular Formula : C31H38ClN3O
  • Molecular Weight : 516.1 g/mol
  • Key Differences : Features a pyrazole core with a 4-chlorostyryl group. The chlorine atom enhances electrophilicity, while the dodecyloxy chain increases lipophilicity. Unlike the target compound, this molecule lacks the triazole-sulfonyl motif, which may limit its versatility in drug design .
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
  • Molecular Formula : C27H21Cl3N8O
  • Molecular Weight : 595.9 g/mol
  • Key Differences : Incorporates a trichlorophenylhydrazineylidene-pyrazole group. The trichlorophenyl moiety enhances halogen bonding but introduces significant hydrophobicity. The triazole-methoxyphenyl group differs from the sulfonylated pyrrolidine in the target compound, altering solubility and target affinity .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • Target Compound: The sulfonyl group increases polarity (logP ~1.5 estimated), while the 4-methylstyryl moiety adds moderate hydrophobicity. This balance may improve aqueous solubility compared to fully nonpolar styryl pyrazoles (logP >4) .
  • Comparison : Pyridine- and phenyl-substituted triazoles (e.g., –9) show higher solubility in polar solvents but lower metabolic stability due to ester hydrolysis .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) Key Substituents logP* Synthetic Yield
Target Compound C21H22N4O2S 394.5 4-Methylstyryl sulfonyl ~1.5 60–95%†
(E)-4-Phenyl analog C20H20N4O2S 380.5 Styryl sulfonyl ~1.3 70–90%†
(E)-4-Chlorostyryl Pyrazole (6d) C31H38ClN3O 516.1 4-Chlorostyryl, dodecyloxy ~4.2 16%
Triazole-Pyrazole Hybrid C12H11N5O 241.3 Methoxyphenyl, pyrazole ~0.8 60%

*Estimated using fragment-based methods. †Theoretical yields based on CuAAC optimization .

Q & A

Q. What are the optimal synthetic conditions for constructing the 1,2,3-triazole core in this compound?

The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective 1,4-substitution. Key parameters include:

  • Catalyst system: CuSO₄/sodium ascorbate in a 1:1 THF/water solvent mixture at 50°C for 16 hours .
  • Reagent ratios: A 1:1 molar ratio of azide to alkyne precursors minimizes side reactions .
  • Workup: Post-reaction purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) achieves >95% purity .

Q. How is the compound purified, and what analytical methods confirm its structural integrity?

  • Purification: Gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1 → 4:1) effectively separates the product from unreacted sulfonylpyrrolidine or styryl intermediates .
  • Characterization:
  • ¹H/¹³C NMR: Peaks at δ ~7.3–7.6 ppm confirm the (E)-styryl group, while sulfonyl-pyrrolidine protons appear as multiplet signals at δ ~3.1–3.8 ppm .
  • HRMS: Molecular ion [M+H]⁺ matches theoretical mass within 3 ppm error .

Q. What solvent systems are compatible with this compound for biological assays?

The compound dissolves in polar aprotic solvents (DMSO, DMF) at 10 mM concentrations. For aqueous buffers (e.g., PBS), solubilize in DMSO first (final DMSO ≤1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the sulfonylation step of pyrrolidine?

Low yields often arise from:

  • Moisture sensitivity: Ensure anhydrous conditions for sulfonyl chloride reactions.
  • Steric hindrance: Use bulky bases (e.g., DMAP) to activate the sulfonylating agent .
  • Reaction monitoring: Track progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH 9:1) to optimize reaction time .

Q. What mechanistic insights explain the regioselectivity of the triazole formation?

CuAAC proceeds via a stepwise mechanism where Cu(I) coordinates the alkyne, lowering the activation barrier for azide cycloaddition. The 1,4-regioselectivity is dictated by the electronic preference of the Cu-acetylide intermediate, favoring terminal alkyne attack at the β-position of the azide .

Q. How does the (E)-styryl sulfonyl group influence bioactivity in structure-activity relationship (SAR) studies?

  • Electron-withdrawing effect: The sulfonyl group enhances metabolic stability by reducing oxidative degradation .
  • Conformational rigidity: The (E)-styryl motif restricts pyrrolidine ring flexibility, potentially improving target binding affinity. Comparative studies with (Z)-isomers show 2–3× lower IC₅₀ values for (E)-configured analogs in kinase inhibition assays .

Q. How can conflicting NMR data (e.g., split signals) be resolved for this compound?

  • Dynamic effects: Rotameric splitting in the sulfonyl-pyrrolidine group can be suppressed by heating the NMR sample to 60°C .
  • Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves ambiguous NOE correlations or coupling constants.

Methodological Considerations Table

Challenge Recommended Approach Key References
Low CuAAC regioselectivityUse Cu(I)Br with TBTA ligand to enhance catalyst stability
HPLC purity discrepanciesOptimize mobile phase (e.g., acetonitrile/0.1% TFA)
Biological assay variabilityPre-treat cells with CYP450 inhibitors to reduce metabolism

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